Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is a piperidine derivative, which means it contains a piperidine ring, a six-membered ring with one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and propargyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Scientific Research Applications
Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-4-carboxylate: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
4-Piperidinecarboxylic acid, ethyl ester: Similar structure but different functional groups, leading to variations in reactivity and applications.
Ethyl Isonipecotate: Another piperidine derivative with distinct chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its reactivity and versatility in various scientific research applications.
Properties
IUPAC Name |
ethyl 4-prop-2-ynylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-5-11(10(13)14-4-2)6-8-12-9-7-11/h1,12H,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXIBYUAHRXRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21837-08-1 |
Source
|
Record name | ethyl 4-(prop-2-yn-1-yl)piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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